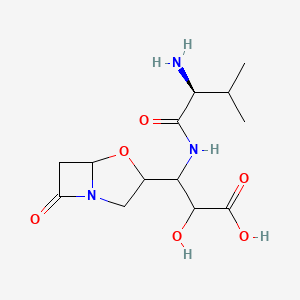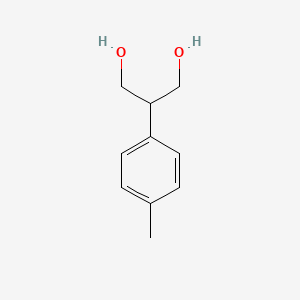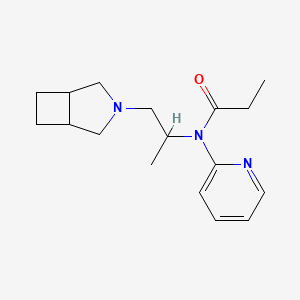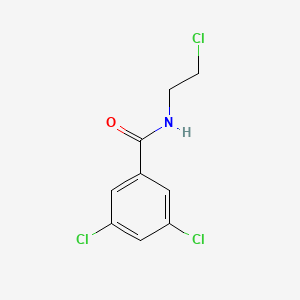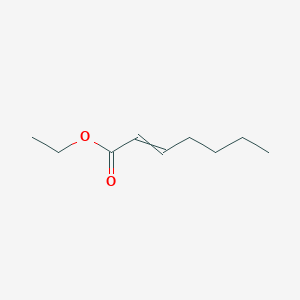![molecular formula C26H34O3 B14162558 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate CAS No. 4376-38-9](/img/structure/B14162558.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is an organic compound that belongs to the class of esters It is derived from lauric acid, a saturated fatty acid with a 12-carbon atom chain, and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl, a biphenyl derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate typically involves the esterification of lauric acid with 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 110°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can be achieved through a continuous process involving a fixed-bed reactor. In this process, lauric acid and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol are continuously fed into the reactor, and the esterification reaction is catalyzed by a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Lauric acid and biphenyl carboxylic acids.
Reduction: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for cosmetics and personal care products
Mécanisme D'action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the biphenyl group can interact with specific molecular targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauric acid: A saturated fatty acid with similar antimicrobial properties.
Glyceryl laurate: An ester of lauric acid and glycerol, used in similar applications as an emulsifier and antimicrobial agent.
Sucrose laurate: Another ester of lauric acid, known for its emulsifying and antibacterial properties
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is unique due to the presence of the biphenyl group, which imparts additional chemical stability and potential for electrophilic aromatic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Propriétés
Numéro CAS |
4376-38-9 |
|---|---|
Formule moléculaire |
C26H34O3 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] dodecanoate |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-13-16-26(28)29-21-25(27)24-19-17-23(18-20-24)22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 |
Clé InChI |
FQLBSEGUJXFREL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


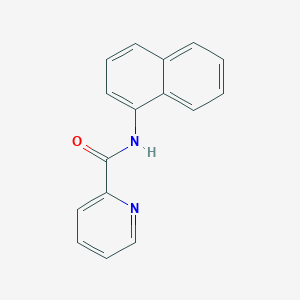
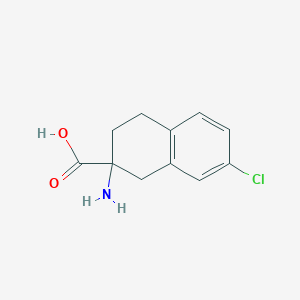
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)





